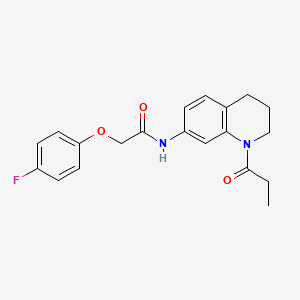
2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as 3-Methylphenoxyacetamide (MPA), is a synthetic compound that has been studied for its potential applications in scientific research. MPA is a versatile compound that has been used in a variety of experiments, from biochemical and physiological studies to drug development.
科学的研究の応用
MPA has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and biotechnology. In biochemical and physiological studies, MPA has been used to study the effects of drugs on the body, as well as to study the structure and function of enzymes and other proteins. In drug development, MPA has been used to study the pharmacology of drugs, as well as to develop new drugs. In biotechnology, MPA has been used to develop new biotechnological processes, such as gene expression and protein production.
作用機序
MPA has been studied for its potential applications in scientific research. The mechanism of action of MPA is not fully understood, but it is believed to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects. MPA has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, as well as to affect the expression of various genes.
Biochemical and Physiological Effects
MPA has been studied for its potential applications in scientific research. The biochemical and physiological effects of MPA are not fully understood, but it has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, as well as to affect the expression of various genes. MPA has also been shown to affect the metabolism of drugs, as well as to induce cell death in certain types of cancer cells.
実験室実験の利点と制限
MPA has several advantages and limitations for lab experiments. One advantage is that MPA can be synthesized in a laboratory setting, allowing for a wide range of experiments to be conducted. Additionally, MPA has been shown to affect the activity of several enzymes, as well as to affect the expression of various genes, making it suitable for biochemical and physiological studies. However, MPA has some limitations, such as its potential toxicity and its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
MPA has potential applications in a variety of scientific research fields. In the future, MPA could be used in drug development, as well as in biotechnology, to develop new biotechnological processes, such as gene expression and protein production. Additionally, MPA could be used in the development of new drugs, as well as in the study of the pharmacology of existing drugs. Furthermore, MPA could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the structure and function of enzymes and other proteins.
合成法
MPA is a synthetic compound that can be synthesized in a laboratory setting. The synthesis method involves the reaction of 3-methylphenol with acetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. The product of the reaction is a white solid that can be purified by recrystallization.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-11-5-7-16-9-10-17(13-19(16)23)22-20(24)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGAGUCRWQBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6569955.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6569957.png)
![3-cyclohexyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B6569965.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide](/img/structure/B6569971.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6569972.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)




